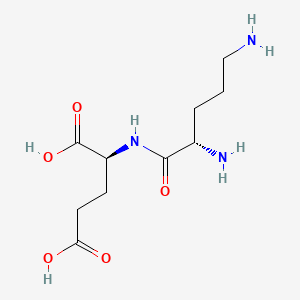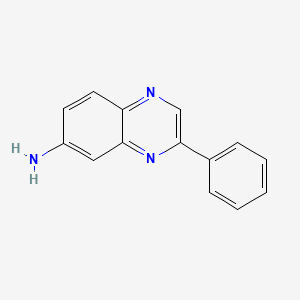
3-フェニルキノキサリン-6-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ペシャワラキノン(PAQ)は、植物のフェルナンディア・アデノフィラから単離された天然化合物です。 PAQは、その顕著な抗炎症作用で知られており、古くから鎮痛剤として使用されてきました 。 PAQはキノキサリン誘導体であり、ドパミンニューロンを標的とし、小胞体リポイド受容体チャネルを活性化する神経保護剤としての可能性を示しています .
科学的研究の応用
PAQは、科学研究において幅広い応用範囲を持っています。
Safety and Hazards
将来の方向性
Quinoxaline derivatives, including 3-Phenylquinoxalin-6-amine, have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include further exploration of their potential applications in various fields, such as medicine and industry .
生化学分析
Biochemical Properties
Quinoxalines, the parent compounds of 3-Phenylquinoxalin-6-amine, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoxaline derivative.
Cellular Effects
Some quinoxaline derivatives have been found to exhibit cytotoxic activity against certain types of cancer cells . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar compounds have been studied .
Dosage Effects in Animal Models
The effects of 3-Phenylquinoxalin-6-amine at different dosages in animal models have not been reported. The dosage effects of similar compounds have been studied in various animal models .
Metabolic Pathways
Quinoxalines and their derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Similar compounds have been studied for their transport and distribution characteristics .
Subcellular Localization
The subcellular localization of proteins and other biomolecules is an active area of research, with various tools and techniques being developed for this purpose .
準備方法
合成経路と反応条件
PAQの合成には、3段階のプロセスが関与します。
ジアールデヒドモノマーの形成: 最初のステップでは、ジアールデヒドモノマーの合成が行われます。
ポリ(アゾメチン)の形成: ジアールデヒドモノマーは縮合反応を受けて、ポリ(アゾメチン)(PA)を形成します。
ポリ(アゾメチン-キノリン)の形成: 最後に、PAはさらに縮合して、ポリ(アゾメチン-キノリン)(PAQ)を形成します.
工業的生産方法
PAQの工業的生産には、多層カーボンナノチューブ(MWCNT)基板を使用することが含まれます。 このプロセスには、1,4-アントラキノンがπ–π相互作用を介してMWCNT基板に蓄積し、ポリ(アントラキノン)/多層カーボンナノチューブ複合材料を形成するため、一定の磁気撹拌が含まれます .
化学反応の分析
反応の種類
PAQは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
縮合反応: 一般的には、酸性または塩基性条件下でアルデヒドとアミンを反応させます。
酸化還元反応: 一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。
主要な生成物
ポリ(アゾメチン-キノリン): 縮合反応から形成される主要な生成物。
二酸化炭素捕捉複合材料: PAQとMWCNTの酸化還元反応中に形成されます.
作用機序
PAQは、いくつかのメカニズムを介してその効果を発揮します。
抗炎症作用: 赤血球の溶血を阻害し、in vivoで耳の浮腫を軽減します.
神経保護作用: ドパミンニューロンを標的とし、小胞体リポイド受容体チャネルを活性化します.
オートファジー依存性分解: PAQのオートファゴソーム結合化合物(ATTEC)は、オートファジーを介して疾患の原因となる基質を選択的に触媒的に分解します.
類似化合物との比較
PAQは、他のキノキサリン誘導体や神経保護剤と比較することができます。
キノキサリン誘導体: 類似の化合物には、他のキノキサリン系神経保護剤が含まれます。
類似化合物のリスト
ピペラキン: キノキサリン構造が類似した抗マラリア薬.
その他のキノキサリン誘導体: 電子および光物理的用途に使用されるさまざまなキノキサリン系化合物.
PAQは、抗炎症作用、神経保護作用、およびオートファジー依存性分解作用を独特の組み合わせで備えているため、研究と産業のさまざまな分野で大きな可能性を秘めた多用途な化合物となっています。
特性
IUPAC Name |
3-phenylquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTJRYBJJULOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
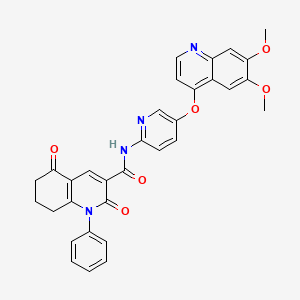



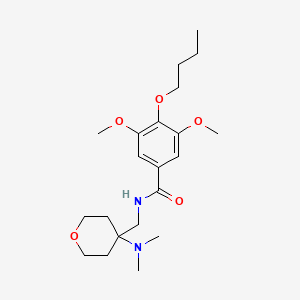
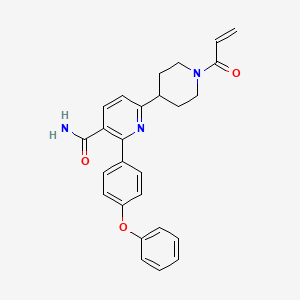
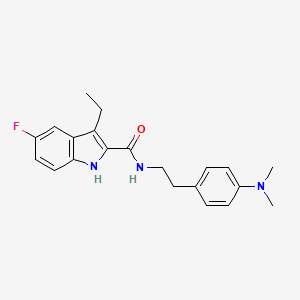

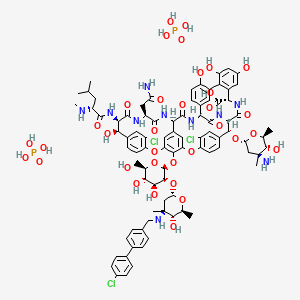
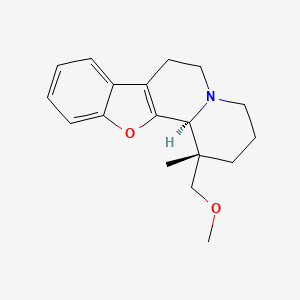
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)
